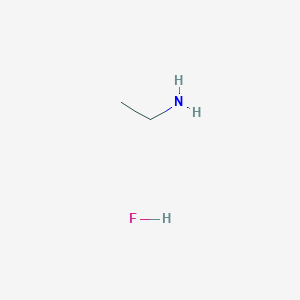
(Bromomethyl)(tri-tert-butyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Bromomethyl)(tri-tert-butyl)silane is an organosilicon compound characterized by the presence of a bromomethyl group attached to a silicon atom, which is further bonded to three tert-butyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Bromomethyl)(tri-tert-butyl)silane typically involves the reaction of bromomethylsilane with tert-butyl lithium or tert-butyl magnesium chloride. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows: [ \text{BrCH}_2\text{SiCl}_3 + 3 \text{t-BuLi} \rightarrow \text{BrCH}_2\text{Si(t-Bu)}_3 + 3 \text{LiCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: (Bromomethyl)(tri-tert-butyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding silane derivatives.
Oxidation Reactions: Oxidation can lead to the formation of silanol or siloxane derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Hydride donors such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products:
Substitution: Formation of silyl ethers, silyl amines, or silyl thiols.
Reduction: Formation of tri-tert-butylsilane.
Oxidation: Formation of silanol or siloxane compounds.
Wissenschaftliche Forschungsanwendungen
(Bromomethyl)(tri-tert-butyl)silane finds applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a protecting group for alcohols and amines.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of (Bromomethyl)(tri-tert-butyl)silane involves the reactivity of the bromomethyl group and the steric effects of the tert-butyl groups. The bromomethyl group acts as an electrophile, readily undergoing nucleophilic substitution reactions. The tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.
Vergleich Mit ähnlichen Verbindungen
- (Chloromethyl)(tri-tert-butyl)silane
- (Iodomethyl)(tri-tert-butyl)silane
- (Trimethylsilyl)methyl bromide
Comparison: (Bromomethyl)(tri-tert-butyl)silane is unique due to the presence of the bromomethyl group, which is more reactive compared to its chloro and iodo counterparts. The tert-butyl groups provide significant steric hindrance, making it distinct from smaller alkyl-substituted silanes like (Trimethylsilyl)methyl bromide. This combination of reactivity and steric effects makes this compound a valuable compound in organic synthesis and various applications.
Eigenschaften
CAS-Nummer |
67382-53-0 |
|---|---|
Molekularformel |
C13H29BrSi |
Molekulargewicht |
293.36 g/mol |
IUPAC-Name |
bromomethyl(tritert-butyl)silane |
InChI |
InChI=1S/C13H29BrSi/c1-11(2,3)15(10-14,12(4,5)6)13(7,8)9/h10H2,1-9H3 |
InChI-Schlüssel |
QRHDBUJIDVHADL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](CBr)(C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


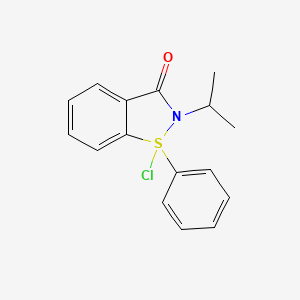
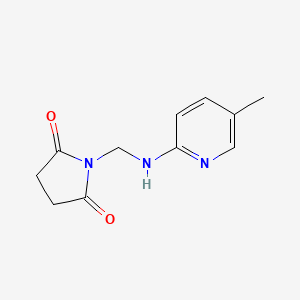
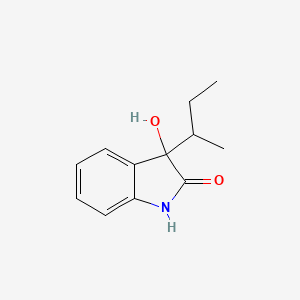
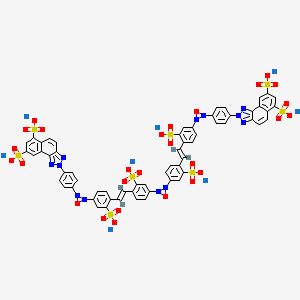
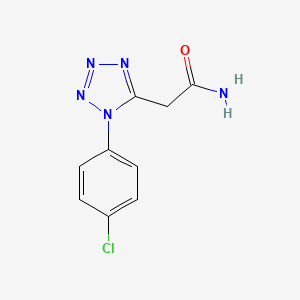

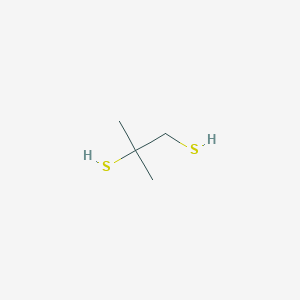


![Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone](/img/structure/B14474964.png)
